molecular formula C8H14O3S B13076004 4-(Ethylsulfanyl)oxane-4-carboxylic acid

4-(Ethylsulfanyl)oxane-4-carboxylic acid

Cat. No.: B13076004
M. Wt: 190.26 g/mol
InChI Key: WDHGPTQNNVKQRA-UHFFFAOYSA-N
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Description

4-(Ethylsulfanyl)oxane-4-carboxylic acid is an organic compound with the molecular formula C8H14O3S and a molecular weight of 190.26 g/mol . This compound is characterized by the presence of an oxane ring substituted with an ethylsulfanyl group and a carboxylic acid group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfanyl)oxane-4-carboxylic acid typically involves the reaction of oxane derivatives with ethylsulfanyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, which is essential for its application in research and development.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfanyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

4-(Ethylsulfanyl)oxane-4-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Ethylsulfanyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can interact with thiol groups in proteins, leading to modifications in protein structure and function. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their stability and activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)oxane-4-carboxylic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    4-(Propylsulfanyl)oxane-4-carboxylic acid: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.

    4-(Butylsulfanyl)oxane-4-carboxylic acid: Similar structure but with a butylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

4-(Ethylsulfanyl)oxane-4-carboxylic acid is unique due to the presence of the ethylsulfanyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact differently with various reagents and biomolecules compared to its analogs, making it valuable for specific research applications.

Properties

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

4-ethylsulfanyloxane-4-carboxylic acid

InChI

InChI=1S/C8H14O3S/c1-2-12-8(7(9)10)3-5-11-6-4-8/h2-6H2,1H3,(H,9,10)

InChI Key

WDHGPTQNNVKQRA-UHFFFAOYSA-N

Canonical SMILES

CCSC1(CCOCC1)C(=O)O

Origin of Product

United States

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